Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-methoxycarbonylpyridin-4-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-9(3-5-15-11)10-4-6-16-12(8-10)14(18)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABONNZLGFYNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC(=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling of 4-Picoline Derivatives
A widely employed method involves the oxidative coupling of 4-picoline (4-methylpyridine) derivatives. This approach leverages palladium-catalyzed dehydrogenation to form the bipyridine core.
Reaction Mechanism
4-Picoline is first oxidized to 4-picoline-N-oxide using hydrogen peroxide in acetic acid. Subsequent treatment with palladium on activated charcoal (Pd/C) at 65°C induces coupling via dehydrogenation, yielding 4,4′-dimethyl-2,2′-bipyridine. Phosphorus trichloride (PCl₃) is then used to deoxygenate the N-oxide intermediate.
Adaptation for Dicarboxylate Synthesis
To synthesize the dicarboxylate derivative, the methyl groups of 4,4′-dimethyl-2,2′-bipyridine are oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts. The resulting dicarboxylic acid is esterified with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂).
Key Conditions:
Direct Coupling of Pyridine Carboxylates
This method involves cross-coupling pre-functionalized pyridine carboxylates using transition-metal catalysts.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative for bipyridine synthesis. Methyl 4-iodopyridine-2-carboxylate is dimerized using CuI and 1,10-phenanthroline in dimethylformamide (DMF).
Optimized Parameters:
Electrochemical Synthesis
Recent advances utilize electrochemical methods to couple pyridine derivatives. Methyl 4-aminopyridine-2-carboxylate undergoes anodic oxidation in acetonitrile with tetrabutylammonium perchlorate (TBAP) as the electrolyte.
Procedure:
Comparative Analysis of Methods
Industrial-Scale Production
Industrial synthesis prioritizes the oxidative coupling route due to its high yield and scalability. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce bipyridine derivatives with reduced functional groups .
Scientific Research Applications
Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate (DMBD) is an organic compound belonging to the bipyridine family, characterized by its dual carboxylate and methyl ester functionalities. This compound has garnered attention in various fields, particularly in coordination chemistry and biological applications. This article explores the biological activity of DMBD, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂N₂O₄
- Molecular Weight : 272.26 g/mol
- CAS Number : 71071-46-0
- Melting Point : 210 °C
The structure of DMBD features two pyridine rings connected at the 2 and 2' positions, with carboxylate groups at the 4 and 4' positions. This configuration allows DMBD to act as a chelating agent, forming stable complexes with various metal ions.
Mechanism of Biological Activity
The biological activity of DMBD is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms in its structure. This coordination can influence metal ion availability and reactivity within biological systems.
- Chelation Properties : DMBD acts as a chelating agent, which can modulate metal ion concentrations in biological environments. This property is crucial for its potential use in therapeutic applications, particularly in conditions involving metal ion dysregulation.
- Antimicrobial Activity : Research indicates that DMBD and its metal complexes exhibit antimicrobial properties. The interaction between DMBD and transition metals can enhance its efficacy against various pathogens.
- Anticancer Potential : Studies have shown that DMBD may possess anticancer properties due to its ability to form complexes with metals that are involved in cellular signaling pathways related to cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of DMBD:
- Antimicrobial Studies : A study published in Nature explored the antimicrobial effects of DMBD complexes against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with DMBD-metal complexes, suggesting a potential role as an antimicrobial agent .
- Anticancer Research : In vitro studies demonstrated that DMBD complexes could induce apoptosis in cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) upon metal coordination, leading to oxidative stress and subsequent cell death .
- Coordination Chemistry : Research highlighted the role of DMBD in forming stable coordination compounds with transition metals such as copper and zinc. These complexes showed enhanced biological activity compared to free DMBD, indicating that metal coordination is crucial for its therapeutic effects .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Metal ion chelation |
| Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | Antimicrobial | Metal complex formation |
| 2,2'-Bipyridine | Limited biological activity | No carboxylate functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
